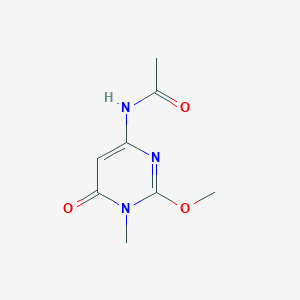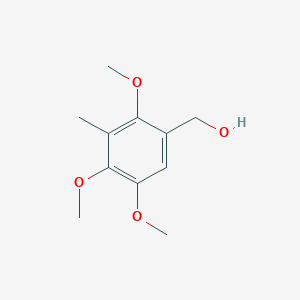![molecular formula C32H24N4O4 B303411 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile, also known as DBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a heterocyclic compound that contains a benzo[f]pyrano[3,2-h]chromene skeleton with two amino groups and two methoxyphenyl groups attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been shown to bind to the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt bacterial and fungal cell membranes. In addition, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile in lab experiments is its ease of synthesis and availability. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile can be synthesized using simple and cost-effective methods, which makes it a desirable compound for research. However, one of the limitations of using 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile in lab experiments is its low solubility in water, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile. One area of research is the development of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile, which may lead to the development of new therapeutic agents. Additionally, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile may have potential applications in the field of nanotechnology, as it has been shown to have fluorescent properties and may be used as a component in fluorescent nanoparticles.
合成方法
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile can be synthesized using a variety of methods, including the Biginelli reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile is the Biginelli reaction, which involves the reaction of benzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of an acid catalyst. This method has been optimized to produce 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile with high yields and purity.
科学研究应用
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been studied for its potential as an antibacterial and antifungal agent. In material science, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been investigated for its potential as a fluorescent dye and as a component in organic light-emitting diodes (OLEDs). In organic synthesis, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been used as a building block for the synthesis of other heterocyclic compounds.
属性
产品名称 |
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile |
|---|---|
分子式 |
C32H24N4O4 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
4,17-diamino-6,15-bis(4-methoxyphenyl)-3,18-dioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),4,8,10,12,16-heptaene-5,16-dicarbonitrile |
InChI |
InChI=1S/C32H24N4O4/c1-37-19-11-7-17(8-12-19)25-23(15-33)31(35)39-29-27(25)21-5-3-4-6-22(21)28-26(18-9-13-20(38-2)14-10-18)24(16-34)32(36)40-30(28)29/h3-14,25-26H,35-36H2,1-2H3 |
InChI 键 |
FNIORPCDRJBACA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)











![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)